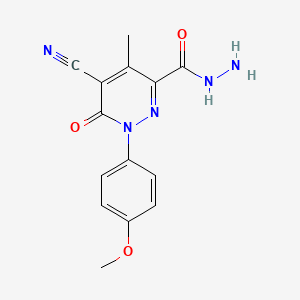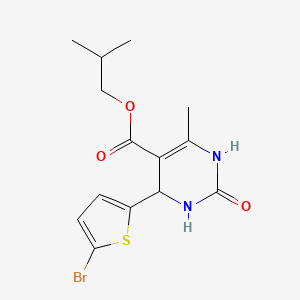![molecular formula C21H22Cl3N3O2 B11079978 4,6-dimethyl-2-oxo-1-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11079978.png)
4,6-dimethyl-2-oxo-1-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-DIMETHYL-2-OXO-1-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4,6-DIMETHYL-2-OXO-1-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves several steps. One common method includes the reaction of anthranilic acid derivatives with diethyl malonate in the presence of a base such as triethylamine . The reaction conditions typically involve heating the mixture in a solvent like diphenyl ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation can be achieved using reagents like potassium ferricyanide . Common reagents and conditions used in these reactions include acidic or basic environments, and the major products formed depend on the specific reaction conditions .
Scientific Research Applications
4,6-DIMETHYL-2-OXO-1-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has several scientific research applications. It is used in the synthesis of related heterocyclic compounds, which have unique biological activities . In medicine, it may be explored for its potential as an anti-HIV agent due to its affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein . Additionally, it has applications in the development of new drug delivery systems and as a reagent in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its potential anti-HIV activity is attributed to its binding affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction disrupts the protein’s function, thereby inhibiting the replication of the virus. The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Similar compounds to 4,6-DIMETHYL-2-OXO-1-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]-1,2-DIHYDRO-3-PYRIDINECARBONITRILE include other heterocyclic compounds such as 4-hydroxy-2-quinolones . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4,6-DIMETHYL-2-OXO-1-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]-1,2-DIHYDRO-3-PYRIDINECARBONITRILE lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse range of applications .
Properties
Molecular Formula |
C21H22Cl3N3O2 |
|---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H22Cl3N3O2/c1-11-6-12(2)26(19(29)15(11)10-25)27-13(3)14(7-21(22,23)24)18-16(27)8-20(4,5)9-17(18)28/h6H,7-9H2,1-5H3 |
InChI Key |
LBOFVIAMPVUESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N2C(=C(C3=C2CC(CC3=O)(C)C)CC(Cl)(Cl)Cl)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11079895.png)
![2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate](/img/structure/B11079903.png)
![2-{[(4-Chloro-2-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11079905.png)
![4-(2,4-dimethoxy-3-methylphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11079908.png)
![3-tert-butyl-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11079913.png)

![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11079927.png)
![2-(1-{[2-(3,4-Diethoxyphenyl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11079930.png)
![N-{4-[1-(2-Cyano-ethyl)-1H-benzoimidazol-2-yl]-furazan-3-yl}-acetamide](/img/structure/B11079938.png)
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11079943.png)
![4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11079950.png)

![2-bromo-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfonyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11079956.png)
![3-(2-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079959.png)
